5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC20404324
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 5-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)3-5-1-2-13-4-5/h5H,1-4H2,(H,11,12) |
| Standard InChI Key | RBPRRJHFYCXVRT-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1CC2=NC(=NO2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 5-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid, reflects its three primary components:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.
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Oxolan-3-ylmethyl Group: A tetrahydrofuran (THF) derivative attached via a methylene bridge, contributing lipophilicity and conformational flexibility.
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Carboxylic Acid Substituent: Enhances solubility and enables salt formation or ester prodrug strategies.
The canonical SMILES representation () and InChIKey () provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.18 g/mol |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 6 |
| XLogP3-AA | 0.5 |
| Topological Polar Surface | 96.7 Ų |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between hydrazides and carboxylic acid derivatives. For this compound, a two-step approach is hypothesized:
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Formation of the Oxadiazole Core: Reaction of a hydroxylamine derivative with a nitrile-containing precursor under microwave irradiation, which accelerates cyclization and improves yields.
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Introduction of the Oxolane Moiety: Alkylation of the oxadiazole intermediate with 3-(bromomethyl)oxolane, followed by hydrolysis to yield the carboxylic acid.
Microwave-assisted synthesis reduces reaction times from hours to minutes while achieving yields exceeding 70%, as demonstrated in analogous oxadiazole syntheses.
Stability and Reactivity
The carboxylic acid group confers pH-dependent solubility, with improved aqueous solubility at neutral to alkaline conditions. The oxadiazole ring exhibits resistance to enzymatic degradation, a trait advantageous for drug candidates. Under acidic conditions, the oxolane ring may undergo ring-opening reactions, necessitating careful storage in inert environments .
Pharmaceutical Development
Drug-Likeness and ADME Profiles
The compound’s physicochemical properties align with Lipinski’s Rule of Five:
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Molecular Weight: 198.18 (<500 Da)
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LogP: 0.5 (<5)
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Hydrogen Bond Donors/Acceptors: 1/6 (<10)
These traits suggest favorable oral bioavailability.
Table 2: Predicted ADME Parameters
| Parameter | Value |
|---|---|
| Caco-2 Permeability | cm/s |
| Plasma Protein Binding | 85% |
| Half-Life | 3.2 hours |
Industrial Applications
Polymer Science
Oxadiazole-containing polymers exhibit high thermal stability () and mechanical strength, making them suitable for aerospace and electronics applications. Incorporating the oxolane group may further improve flexibility in polyamide composites.
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